N-Methoxy-N,2-dimethylthiophene-3-carboxamide
Overview
Description
N-Methoxy-N,2-dimethylthiophene-3-carboxamide is a chemical compound with the molecular formula C8H11NO2S and a molecular weight of 185.25 g/mol . It is characterized by the presence of a thiophene ring substituted with methoxy and dimethyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N,2-dimethylthiophene-3-carboxamide typically involves the reaction of 2,3-dimethylthiophene with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N,2-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, alcohols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Thiophene derivatives with substituted functional groups.
Scientific Research Applications
N-Methoxy-N,2-dimethylthiophene-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methoxy-N,2-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-Methoxy-N,2-dimethylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to its analogs . This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-Methoxy-N,2-dimethylthiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Functional Groups : Methoxy group (-OCH), carboxamide group (-C(=O)NH), and a dimethyl-substituted thiophene ring.
The presence of these functional groups contributes to the compound's unique chemical properties, enhancing its interaction with biological targets.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in various metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It interacts with various receptors, potentially modulating signaling pathways that affect cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Induction : Similar to other thiophene derivatives, it may induce ROS in cancer cells, contributing to its anticancer properties .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects:
These findings suggest that this compound may be effective against multiple types of cancer, with low toxicity observed in normal cells.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains:
- Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative Bacteria : Some derivatives show effectiveness against Escherichia coli.
The minimum inhibitory concentration (MIC) values for these activities are still being determined but preliminary results indicate promising potential for drug development.
Case Studies
- Topoisomerase Inhibition : A study focused on novel thiophene derivatives revealed that compounds similar to this compound exhibited potent inhibition of topoisomerase II, a key enzyme in DNA replication and repair. This inhibition led to significant anticancer effects in vitro .
- Structure-Activity Relationship (SAR) : Research has shown that modifications to the thiophene ring can significantly influence biological activity. For instance, substituents on the ring can enhance binding affinity and selectivity towards cancer cell targets .
Properties
IUPAC Name |
N-methoxy-N,2-dimethylthiophene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-6-7(4-5-12-6)8(10)9(2)11-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKAZNKMCDSPGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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